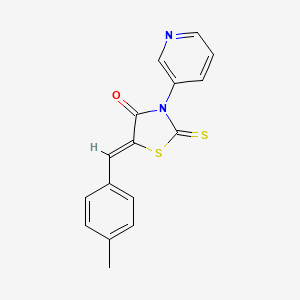![molecular formula C20H24N2O2 B11652586 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine](/img/structure/B11652586.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrobenzazepine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with a suitable amine, followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The scalability of the synthesis process is crucial for large-scale production, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s bioactive properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
作用機序
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A structurally related compound with similar aromatic and methoxy groups but lacking the benzazepine moiety.
2-(3,4-Dimethoxyphenyl)ethanamine: Another related compound with a simpler structure, often used as a precursor in the synthesis of more complex molecules.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE lies in its combination of the dimethoxyphenyl group and the benzazepine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,5-tetrahydro-1-benzazepin-2-imine |
InChI |
InChI=1S/C20H24N2O2/c1-23-18-11-10-15(14-19(18)24-2)12-13-21-20-9-5-7-16-6-3-4-8-17(16)22-20/h3-4,6,8,10-11,14H,5,7,9,12-13H2,1-2H3,(H,21,22) |
InChIキー |
ONQIBOYAILECNM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN=C2CCCC3=CC=CC=C3N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)

![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)


![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
![Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652578.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652582.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)
![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11652591.png)
